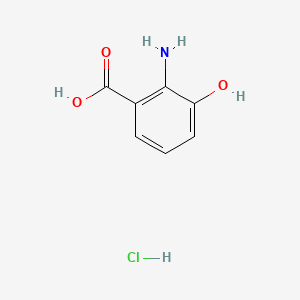

3-Hydroxyanthranilic acid hydrochloride

Descripción

3-Hydroxyanthranilic acid hydrochloride (CAS No. 4920-81-4) is a hydrochloride salt of 3-hydroxyanthranilic acid (3-HAA), an intermediate in the kynurenine pathway of tryptophan metabolism. Its molecular formula is C₇H₈ClNO₃, with a molecular weight of 189.60 g/mol . Key physicochemical properties include a LogP of 2.06, indicative of moderate lipophilicity, and a polar surface area (PSA) of 83.55 Ų, reflecting its hydrophilic functional groups (hydroxyl and amino groups). While its boiling point is reported as 356.8°C at 7 mmHg, data on melting point and vapor pressure are currently unavailable . This compound is critical in synthesizing quinolinic acid, a neuroactive metabolite implicated in neurological disorders .

Propiedades

IUPAC Name |

2-amino-3-hydroxybenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c8-6-4(7(10)11)2-1-3-5(6)9;/h1-3,9H,8H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORPVBBWRKRSHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197719 | |

| Record name | 3-Hydroxyanthranilic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4920-81-4 | |

| Record name | Benzoic acid, 2-amino-3-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4920-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyanthranilic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004920814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyanthranilic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyanthranilic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxyanthranilic acid hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZU4JTG9N6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Oxidative Hydroxylation of Anthranilic Acid Derivatives

One classical approach involves the hydroxylation of anthranilic acid or its derivatives under controlled oxidative conditions. This can be achieved by:

- Oxidation of anthranilic acid or kynurenine derivatives using oxidizing agents such as vanadium pentoxide (V2O5) or other metal oxides, often in the presence of ammonia and acid catalysts to facilitate hydroxylation at the 3-position of the aromatic ring.

- Subsequent acidification with hydrochloric acid to obtain the hydrochloride salt form.

This method benefits from relatively straightforward starting materials but requires careful control of reaction conditions to avoid over-oxidation or side reactions.

Enzymatic Synthesis

Biocatalytic preparation using enzymes such as kynureninase and 3-hydroxyanthranilate-3,4-dioxygenase has been explored:

- Starting from tryptophan or kynurenine, enzymatic cleavage and hydroxylation steps yield 3-hydroxyanthranilic acid.

- The enzymatic process is highly selective and can be performed under mild conditions.

- The product is then isolated and converted to the hydrochloride salt by treatment with HCl.

This method is particularly useful for producing high-purity 3-HAA for biochemical studies but requires enzyme availability and optimization of reaction parameters.

Isolation and Purification Techniques

Ion-Exchange Chromatography

A key step in purification involves the use of cation-exchange resins such as Dowex 50W (H+ form):

- The crude reaction mixture or biological sample is acidified and applied to the resin.

- 3-Hydroxyanthranilic acid binds to the resin and is eluted stepwise with increasing concentrations of hydrochloric acid (0.1 M to 1.0 M HCl).

- The fraction eluted with 1.0 M HCl contains purified 3-HAA, which can then be concentrated and crystallized as the hydrochloride salt.

Fluorometric and Enzymatic Assay for Purity Confirmation

- Purity and identity of 3-HAA hydrochloride are confirmed by fluorometric assays, exploiting its characteristic fluorescence at excitation 315 nm and emission 390 nm after alkalization.

- Enzymatic assays involving xanthine oxidase and catalase can be employed to verify the presence and concentration of 3-HAA in samples.

Detailed Experimental Data and Analysis

| Preparation Step | Conditions/Materials | Outcome/Notes |

|---|---|---|

| Oxidative hydroxylation | V2O5 catalyst, NH3, acidic medium | Hydroxylation of anthranilic acid at 3-position |

| Enzymatic synthesis | Kynureninase, 3-hydroxyanthranilate dioxygenase | High specificity, mild conditions |

| Ion-exchange chromatography | Dowex 50W resin, elution with 0.1-1.0 M HCl | Effective separation and purification |

| Fluorometric assay confirmation | Excitation 315 nm, emission 390 nm | Confirms identity and purity of 3-HAA |

Research Findings on Preparation and Reaction Mechanisms

- The enzymatic preparation and subsequent reactions of 3-HAA have been studied in detail using advanced techniques such as UV-vis microspectroscopy, electron paramagnetic resonance (EPR), and X-ray crystallography.

- These studies reveal stepwise substrate binding to the enzyme active site, including monodentate and bidentate coordination of 3-HAA to iron centers, which is crucial for catalytic activity and product formation.

- The enzymatic environment and reaction conditions influence the yield and purity of 3-HAA, highlighting the importance of optimized preparation protocols.

Summary of Preparation Methods

| Method | Advantages | Limitations | Typical Applications |

|---|---|---|---|

| Chemical oxidation | Readily available reagents; scalable | Requires careful control; potential side reactions | Industrial synthesis |

| Enzymatic synthesis | High specificity; mild conditions | Enzyme availability; cost | Biochemical research; pharmaceutical grade |

| Ion-exchange purification | High purity; effective separation | Requires chromatography setup | Sample purification; assay preparation |

Análisis De Reacciones Químicas

Types of Reactions

3-Hydroxyanthranilic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: It can act as an antioxidant by scavenging free radicals.

Reduction: It can be reduced to form different derivatives.

Substitution: It can participate in substitution reactions to form various compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents such as ether, chloroform, and alcohols .

Major Products Formed

The major products formed from these reactions include derivatives of 3-Hydroxyanthranilic acid, which can have different biological and chemical properties.

Aplicaciones Científicas De Investigación

3-Hydroxyanthranilic acid hydrochloride has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 3-Hydroxyanthranilic acid hydrochloride involves its role as an antioxidant. It scavenges free radicals and activates the Nrf2/SKN-1 oxidative stress response, which increases resistance to oxidative stress during aging . It also inhibits the activation of the pro-inflammatory transcription factor Nuclear Factor kappa-B and nitric oxide synthase .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of 3-HAA Hydrochloride and Related Metabolites

Functional Differentiation

(1) Enzyme Interactions

- 3-HAA Hydrochloride vs. 4-Chloro-3-HAA: While both compounds interact with 3-hydroxyanthranilic acid oxidase, 4-chloro-3-HAA acts as a competitive inhibitor, blocking quinolinic acid synthesis in the brain. In contrast, 3-HAA hydrochloride is the substrate for this enzyme, driving quinolinic acid production .

- 3-HAA Hydrochloride vs. Anthranilic Acid : Anthranilic acid is metabolized into 3-HAA via hydroxylation, a step dependent on vitamin B₆. 3-HAA hydrochloride bypasses this step, directly entering downstream pathways .

(2) Clinical and Toxicological Profiles

- Uremic Toxicity : 3-HAA hydrochloride and 3-hydroxykynurenine are both uremic toxins linked to renal dysfunction. However, 3-HAA’s accumulation correlates more strongly with oxidative DNA damage in chronic kidney disease .

- Neuroactivity: Unlike kynurenic acid (a neuroprotectant), 3-HAA hydrochloride-derived quinolinic acid activates NMDA receptors, exacerbating neurotoxicity in conditions like depression and hepatic encephalopathy .

Research Findings and Implications

- Liver Disease : In decompensated chronic liver disease, ineffective vitamin B₆ supplementation increases urinary 3-HAA excretion, suggesting disrupted tryptophan metabolism .

- Analytical Challenges : HPLC and tandem mass spectrometry are preferred for quantifying 3-HAA hydrochloride due to interference risks from structurally similar metabolites like 3-hydroxykynurenine in colorimetric assays .

Notes

- Data Gaps: Limited physicochemical data (e.g., melting point) for 3-HAA hydrochloride necessitate further characterization .

- Therapeutic Potential: Inhibitors of 3-HAA oxidase (e.g., 4-chloro-3-HAA) may mitigate neurotoxic quinolinic acid accumulation, offering avenues for treating neurodegenerative diseases .

- Industrial Applications : Genetic engineering of microbial pathways (e.g., Pseudomonas) could enhance production of 3-HAA derivatives for pharmaceutical synthesis .

Actividad Biológica

3-Hydroxyanthranilic acid hydrochloride (3-HAA) is a significant metabolite in the kynurenine pathway of tryptophan metabolism. Its biological activities have garnered attention due to their implications in various physiological and pathological processes, particularly in the nervous and immune systems. This article explores the biological activity of 3-HAA, supported by research findings, data tables, and case studies.

Overview of 3-Hydroxyanthranilic Acid

3-HAA is an endogenous compound that plays a role in several biological functions, including modulation of inflammation, neuroprotection, and regulation of immune responses. It is produced through the oxidative metabolism of tryptophan and has been implicated in various diseases, including neurodegenerative disorders and inflammatory conditions.

Immune Modulation

Research indicates that 3-HAA significantly influences T cell activity. It has been shown to:

- Suppress cytokine release from T helper-1 (Th1) and T helper-2 (Th2) cells.

- Inhibit the activation of Nuclear Factor kappa-B (NFκB), a critical transcription factor involved in inflammatory responses.

- Depress monocyte chemoattractant protein-1 (MCP-1) secretion, potentially via the induction of heme oxygenase-1 (HO-1), which has anti-inflammatory properties .

Neuroprotective Effects

3-HAA exhibits neuroprotective properties by:

- Inducing HO-1 expression , which helps mitigate oxidative stress and inflammation in neuronal cells .

- Reducing neuronal death induced by pro-inflammatory cytokines, indicating its potential as a therapeutic agent for neuroinflammatory disorders .

Clinical Relevance

Clinical studies have demonstrated marked changes in 3-HAA levels in patients with various neurological disorders, such as:

- Huntington’s disease

- Chronic brain injury

- Coronary heart disease

- Stroke

In these conditions, lower levels of 3-HAA are often observed alongside increased levels of anthranilic acid (AA), suggesting a reciprocal relationship that may influence disease progression .

Data Table: Clinical Findings on 3-HAA Levels

Redox Activity

3-HAA is a redox-active compound that can undergo auto-oxidation to form cinnabarinic acid. This transformation can alter local redox conditions, impacting cellular function and viability. The pro- or anti-oxidant nature of 3-HAA depends on the surrounding redox environment .

Inhibition of Enzymatic Activity

The compound also interacts with 3-hydroxyanthranilic acid oxidase (3HAO), which converts 3-HAA to other metabolites like quinolinic acid. AA acts as a competitive inhibitor at physiological concentrations, suggesting that fluctuations in the 3-HAA:AA ratio could significantly affect enzymatic activity and downstream metabolic pathways .

Neuroinflammatory Disorders

A study involving human fetal central nervous system cultures demonstrated that treatment with 3-HAA reduced glial cytokine expression and neuronal death under inflammatory conditions induced by cytokines. This highlights its potential therapeutic role in managing neuroinflammatory diseases .

Spinal Cord Injury Models

In guinea pig models of spinal cord injury, administration of derivatives like 4-chloro-3-hydroxyanthranilic acid showed promise in reducing secondary damage through mechanisms distinct from those employed by traditional corticosteroids like methylprednisolone. This suggests that targeting the kynurenine pathway with compounds like 3-HAA could provide new avenues for treatment .

Q & A

Basic Research Questions

Q. What is the biological role of 3-hydroxyanthranilic acid (3-HAA) in mammalian systems, and how can researchers validate its metabolic pathways?

- Methodological Answer : 3-HAA is a key metabolite in the kynurenine pathway of tryptophan catabolism, primarily localized in the cytoplasm . To validate its role, researchers can:

- Use isotope-labeled analogs (e.g., deuterated 3-HAA-d3) for tracer studies in cell cultures or animal models .

- Quantify downstream products like cinnabarinic acid via HPLC or LC-MS, as 3-HAA autoxidizes to form dimers and quinones under physiological pH .

- Assess pathway activity by measuring urinary metabolites (e.g., xanthurenic acid) after tryptophan loading, as demonstrated in studies on pyridoxine-dependent pathways .

Q. What analytical methods are recommended for quantifying 3-HAA in biological fluids?

- Methodological Answer :

- Sample Preparation : Stabilize 3-HAA by acidifying biofluids (e.g., urine, serum) to pH < 4 to prevent oxidation .

- Detection : Use reversed-phase HPLC with fluorescence detection (ex/em: 320/420 nm) or LC-MS/MS for higher sensitivity .

- Validation : Include internal standards (e.g., 3-HAA-d3) to correct for matrix effects and ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in 3-HAA’s dual role as an antioxidant and pro-oxidant in experimental models?

- Methodological Answer :

- Context-Dependent Analysis :

- In in vitro systems, monitor reactive oxygen species (ROS) generation using fluorescent probes (e.g., DCFH-DA) under varying pH and oxygen levels, as 3-HAA’s redox behavior is pH-sensitive .

- In in vivo models (e.g., carbon tetrachloride-induced liver injury), correlate tissue-specific 3-HAA levels with markers of oxidative damage (e.g., lipid peroxidation) and antioxidant enzymes (e.g., SOD, catalase) .

- Enzymatic vs. Non-Enzymatic Pathways : Differentiate autoxidation products (e.g., cinnabarinic acid) from enzyme-mediated metabolites (e.g., quinolinic acid) using enzyme inhibitors (e.g., 3-hydroxyanthranilic acid oxygenase inhibitors) .

Q. What experimental strategies mitigate challenges in studying 3-HAA’s instability during storage and handling?

- Methodological Answer :

- Storage : Prepare fresh solutions in degassed, acidic buffers (pH 3–4) and store at –80°C under argon to minimize oxidation .

- Handling : Conduct experiments under inert atmospheres (e.g., nitrogen gloveboxes) for long-term incubations.

- Quality Control : Regularly validate purity via NMR or mass spectrometry, as oxidized byproducts can confound results .

Q. How can researchers model 3-HAA’s interaction with enzymes like 3-hydroxyanthranilic acid oxygenase (3-HAO) in disease contexts?

- Methodological Answer :

- Enzyme Activity Assays : Measure 3-HAO activity in tissue homogenates by tracking NADH consumption spectrophotometrically at 340 nm, with 3-HAA as the substrate .

- Genetic Knockdown Models : Use siRNA or CRISPR-Cas9 to silence 3-HAO in cell lines (e.g., macrophages) and assess impacts on quinolinic acid production and immune responses .

- Cross-Species Comparisons : Compare 3-HAA metabolism in rodent vs. human primary hepatocytes to identify species-specific regulatory mechanisms .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on 3-HAA’s effect on urinary oxalate excretion in pyridoxine-treated patients?

- Methodological Answer :

- Confounding Factors : Pyridoxine (vitamin B6) modulates multiple enzymes in tryptophan metabolism. Use isotopic tracers (e.g., [¹³C]-tryptophan) to distinguish 3-HAA-derived oxalate from other pathways .

- Dose-Response Studies : Test graded pyridoxine doses in animal models to identify thresholds for oxalate reduction, as partial responses may reflect competing metabolic fluxes .

- Clinical Correlation : Pair metabolite quantification with renal function tests (e.g., glomerular filtration rate) to assess physiological relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.